BenchChemオンラインストアへようこそ!

N-(3,5-dichlorophenyl)naphthalene-2-carboxamide

Keap1 inhibitor Nrf2 activator protein–protein interaction inhibitor

N-(3,5-Dichlorophenyl)naphthalene-2-carboxamide (CAS not publicly assigned; molecular formula C₁₇H₁₁Cl₂NO) belongs to the naphthalene carboxamide class. It is distinguished by a naphthalene-2-carboxamide core bearing a 3,5-dichlorophenyl substituent on the amide nitrogen.

Molecular Formula C17H11Cl2NO
Molecular Weight 316.2 g/mol
Cat. No. B5792741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)naphthalene-2-carboxamide
Molecular FormulaC17H11Cl2NO
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C17H11Cl2NO/c18-14-8-15(19)10-16(9-14)20-17(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,20,21)
InChIKeyDBAVVMDDVDZBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dichlorophenyl)naphthalene-2-carboxamide: A Defined Small-Molecule Probe for Keap1-Dependent Nrf2 Activation


N-(3,5-Dichlorophenyl)naphthalene-2-carboxamide (CAS not publicly assigned; molecular formula C₁₇H₁₁Cl₂NO) belongs to the naphthalene carboxamide class. It is distinguished by a naphthalene-2-carboxamide core bearing a 3,5-dichlorophenyl substituent on the amide nitrogen [1]. The compound has been disclosed as a small-molecule modulator of the BTB domain of Kelch-like ECH-associated protein 1 (Keap1), where it disrupts the Keap1–Nrf2 protein–protein interaction and activates the Nrf2 cytoprotective signaling pathway [2].

Why Generic Substitution on the Naphthalene-2-Carboxamide Scaffold Fails: Evidence of Target-Specific Structural Determinants


The naphthalene-2-carboxamide scaffold is highly sensitive to the position and number of chlorine substituents on the pendant phenyl ring. Moving the chlorine atoms from the 3,5-positions to the 2,4-positions shifts the primary molecular target from Keap1 to dihydroorotate dehydrogenase (DHODH), resulting in an entirely different biological readout [1][2]. Similarly, introducing a hydroxyl group on the naphthalene ring redirects activity toward antibacterial targets [3]. These sharp structure–activity relationships mean that a generic 'dichlorophenyl-naphthamide' cannot substitute for the precisely defined 3,5-dichloro-2-naphthamide isomer without altering the pharmacological profile – potentially compromising experimental reproducibility and selection decisions.

N-(3,5-Dichlorophenyl)naphthalene-2-carboxamide: Quantitative Comparator Evidence for Scientific Procurement


Keap1–Nrf2 Disruption Potency: Head-to-Head Comparison Within the Same Patent Series

In the cellular ARE-LUC reporter assay (HEK293 cells), N-(3,5-dichlorophenyl)naphthalene-2-carboxamide (Compound 196 in US 11,479,539) activates Nrf2 signaling with an EC₅₀ of 18 nM [1]. Within the same patent, structurally distinct Compound 55 shows an EC₅₀ of 14 nM, while Compound 135 shows an EC₅₀ of 179 nM [2]. This places the 3,5-dichloro compound in the high-potency tier of the series while offering a distinct chemotype relative to the more potent but structurally unrelated Compound 55.

Keap1 inhibitor Nrf2 activator protein–protein interaction inhibitor

Target Selectivity Switch: 3,5-Dichloro (Keap1) vs. 2,4-Dichloro (DHODH) Substitution

The isomeric analog N-(2,4-dichlorophenyl)naphthalene-2-carboxamide inhibits Plasmodium falciparum DHODH with an IC₅₀ of 50–100 nM [1], but has no reported Keap1 activity. In contrast, the 3,5-dichloro compound engages Keap1 (EC₅₀ 18 nM) with no published DHODH activity [2]. This illustrates a positional specificity: the 3,5-dichloro geometry directs selectivity toward the Keap1 BTB domain, whereas the 2,4-substitution pattern favors DHODH.

target selectivity DHODH inhibitor Keap1–Nrf2 pathway

Hydroxyl-Free Naphthalene Core Confers Keap1 Selectivity Distinct from Antibacterial 1-Hydroxy Analog

The 1-hydroxy derivative N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide displays potent antistaphylococcal activity with a minimum inhibitory concentration (MIC) of 0.37 µM against Staphylococcus aureus [1]. The hydroxy group introduces hydrogen-bond donor capability that is absent in the non-hydroxylated target compound, redirecting biological activity toward bacterial targets rather than Keap1. The target compound's lack of the 1-hydroxy group correlates with its selective Keap1 modulation (EC₅₀ 18 nM) [2].

antibacterial resistance Keap1 selectivity hydroxynaphthamide

Regioisomeric Specificity: 2-Naphthamide vs. 1-Naphthamide in Keap1 Engagement

The target compound is the 2-naphthamide regioisomer (carboxamide at position 2 of naphthalene). The 1-naphthamide analog, N-(3,5-dichlorophenyl)-1-naphthamide (CAS 519003-78-2), has been reported as a melanocortin-5 receptor (MC5R) modulator, not a Keap1 inhibitor . While no head-to-head Keap1 assay data are available for the 1-naphthamide, the divergent reported activities support regioisomeric control of target engagement. The 2-naphthamide geometry is present in all patent-exemplified Keap1-active compounds of this series [1].

regioisomeric specificity naphthalene carboxamide Keap1 BTB domain

Optimal Scientific and Industrial Deployment Scenarios for N-(3,5-Dichlorophenyl)naphthalene-2-carboxamide


Nrf2 Pathway Activation in Oxidative Stress and Inflammation Models

The compound's defined EC₅₀ of 18 nM in the Keap1–Nrf2 ARE-LUC assay supports its use as a chemical tool to activate Nrf2-dependent transcription in cellular models of oxidative stress, ischemia-reperfusion injury, and chronic inflammation, where precise pathway activation is required without antibacterial confounding effects [1].

Chemical Probe for Keap1 BTB Domain Structural Biology and Biophysical Studies

With a well-defined protein target (Keap1 BTB domain) and nanomolar potency, the compound is suitable for co-crystallization, surface plasmon resonance, or fluorescence polarization assays aimed at elucidating the structural basis of Keap1–Nrf2 disruption, especially when comparing binding modes to the more complex spirocyclic inhibitors in the same patent series [1][2].

Selectivity Profiling Against DHODH and Antibacterial Counterscreens

The documented target switch between 3,5-dichloro (Keap1) and 2,4-dichloro (DHODH) isomers, as well as the antibacterial activity of the 1-hydroxy analog, makes this compound an ideal reference standard for selectivity panels designed to differentiate Keap1-mediated effects from DHODH inhibition or off-target antimicrobial activity [2][3].

Medicinal Chemistry Starting Point for Non-Hydroxylated Keap1 Inhibitor Optimization

The absence of the 1-hydroxy group simplifies the synthetic route and removes a potential metabolic liability (phase II glucuronidation/sulfation). The compound serves as a tractable starting scaffold for further optimization of pharmacokinetic properties while maintaining Keap1 potency [1][2].

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.